molecular formula C10H5NaO5S B032116 1,2-Naphthoquinone-4-sulfonic acid sodium salt CAS No. 521-24-4

1,2-Naphthoquinone-4-sulfonic acid sodium salt

Cat. No. B032116
CAS RN: 521-24-4
M. Wt: 260.2 g/mol
InChI Key: UBLXEEBHYISRFM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1,2-naphthoquinone-4-sulfonic acid sodium salt involves chemical reactions that yield this compound as a critical intermediate or product for further analytical applications. Although specific synthesis routes are not detailed in the provided literature, the compound's role in the synthesis of other chemical derivatives is highlighted, indicating its importance in chemical synthesis and analytical applications.

Molecular Structure Analysis

Molecular structure analysis of 1,2-naphthoquinone-4-sulfonic acid sodium salt focuses on understanding its chemical behavior and reactivity. The compound's structure is responsible for its ability to act as a chromogenic reagent in spectrophotometric analyses. Its molecular configuration facilitates reactions with amines and other nucleophilic agents, forming colored complexes that are easily detectable.

Chemical Reactions and Properties

1,2-Naphthoquinone-4-sulfonic acid sodium salt participates in various chemical reactions, particularly with amines, to form colored complexes. These reactions are often utilized in the spectrophotometric determination of pharmaceutical amines (Elbashir et al., 2012), including aminomethylbenzoic acid (Quan-min Li & Zhanjun Yang, 2007) and captopril (Gao et al., 2008).

Scientific Research Applications

Applications in Energy Storage

Alkaline Aqueous Organic Redox Flow Batteries : The mixture of 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQ-S) and other compounds like Lawsone is utilized as negative active species in aqueous organic redox flow batteries (AORFBs), particularly in alkaline electrolyte. These applications highlight the potential of NQ-S in enhancing the solubility, charge efficiency, and power density of the batteries, showing promise for its use in energy storage solutions (Lee et al., 2020).

Analytical Applications

Spectrophotometric Analysis : NQ-S serves as a chromogenic reagent for spectrophotometric methods in the determination of pharmaceutical amines. It's used for labeling these compounds, allowing for their subsequent detection and quantification in various samples, including pharmaceutical formulations (Elbashir et al., 2012).

Catalytic and Reaction Mechanism Studies

Determination of Pharmaceuticals : NQ-S is involved in catalytic reactions and has been used in developing spectrophotometric methods for the determination of pharmaceuticals like captopril, tiopronin, and methanol. These methods are based on NQ-S's ability to undergo reactions, which are then quantified spectrophotometrically, offering simple and effective approaches for the determination of these compounds in various samples (Gao et al., 2008).

Fluorescence Quenching Method

Determination of Isoniazid : NQ-S is used in fluorescence quenching methods for the determination of substances like isoniazid. The interaction of NQ-S with specific compounds results in a change in fluorescence characteristics, which is utilized to quantitatively determine the presence and concentration of these compounds (Xu-bin, 2014).

Organic Synthesis and Derivatization

Naphthoquinonic Derivatives Synthesis : NQ-S is employed in the synthesis of novel compounds, such as pyrazolylnaphthoquinones. It reacts with various compounds to form new derivatives, which are then characterized for potential applications. This showcases NQ-S's versatility as a building block in organic synthesis (Sperandeo & Bertorello, 2000).

Sensor and Detection Technologies

Immobilization on Electrodes for Detection : NQ-S can be immobilized on electrodes, like gold electrodes, for the detection of specific compounds through electrochemical methods. This application demonstrates the potential of NQ-S in developing sensitive, selective, and stable sensors for various analytical purposes (Raoof et al., 2009).

Safety And Hazards

1,2-Naphthoquinone-4-sulfonic acid sodium salt may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection. If it gets in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

sodium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXEEBHYISRFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2066-93-5 (Parent)
Record name Sodium beta-naphthoquinone-4-sulfonate
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DSSTOX Substance ID

DTXSID8060167
Record name 1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS]
Record name Sodium beta-naphthoquinone-4-sulfonate
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Product Name

1,2-Naphthoquinone-4-sulfonic acid sodium salt

CAS RN

521-24-4
Record name Sodium beta-naphthoquinone-4-sulfonate
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Record name 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, sodium salt (1:1)
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Record name 1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Record name Sodium 3,4-dioxonaphthalene-1-sulphonate
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Record name SODIUM .BETA.-NAPHTHOQUINONE-4-SULFONATE
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